molecular formula C5H7NO2 B1405062 (4-Methylisoxazol-5-YL)methanol CAS No. 1607024-83-8

(4-Methylisoxazol-5-YL)methanol

Cat. No. B1405062
CAS RN: 1607024-83-8
M. Wt: 113.11 g/mol
InChI Key: PHIUTIQMBNSEBN-UHFFFAOYSA-N
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Description

(4-Methylisoxazol-5-YL)methanol is a chemical compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.11 g/mol .


Synthesis Analysis

The synthesis of This compound involves a multi-step reaction . The first step involves the reaction of hydroxylamine hydrochloride with sulfuric acid in ethanol at 85°C. The second step involves the reaction with lithium aluminium tetrahydride in diethyl ether for 2 hours at a temperature between 0 and 20°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of This compound can be represented by the SMILES string CC1=CON=C1CO .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C5H7NO2 and it has a molecular weight of 113.11 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Biological Activity : Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized using methanol. These derivatives, in combination with antitumor drugs, showed a synergetic effect in brain tumors chemotherapy (Kletskov et al., 2018).

  • Synthesis of Novel Compounds : The synthesis of novel S-Glucosides containing 5-Methylisoxazole substituted 1,2,4-Triazole was achieved, highlighting the potential of 5-Methylisoxazole in creating new chemical entities (Chao & Wang, 2013).

  • Cytotoxic Activity : Research on the synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives revealed potent cytotoxicity against various human cancer cell lines, indicating the potential use of these derivatives in cancer treatment (Rao et al., 2014).

  • Spectroscopic Studies : Studies on molecular aggregation in compounds containing 5-Methylisoxazole revealed insights into their interaction and aggregation processes in various solvents, which is significant for understanding their chemical behavior (Matwijczuk et al., 2016).

  • Photolysis Research : Research on the photolysis of 3-Hydroxyisoxazoles, including 3-hydroxy-5-methylisoxazole, provided insights into their stability and reaction products under certain light conditions, which is important for their applications in photochemistry (Nakagawa et al., 1974).

  • Environmental Synthesis and Anti-Inflammatory Activity : The environmentally benign synthesis of novel 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones and their assessment for anti-inflammatory activity highlighted the therapeutic potential of these compounds (Rajanarendar et al., 2015).

  • Synthesis of Selective COX-2 Inhibitors : The synthesis of (1-benzyl-2-(methylsulfonyl)-1h-imidazol-5-yl) methanol as a selective COX-2 inhibitor demonstrated the potential of this compound in developing safer anti-inflammatory drugs (Tabatabai et al., 2012).

Future Directions

Isoxazole compounds, such as (4-Methylisoxazol-5-YL)methanol, are commonly found in many commercially available drugs . Given their significance, there is an ongoing interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . This suggests that This compound and similar compounds may continue to be areas of interest in future research and development efforts.

properties

IUPAC Name

(4-methyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-6-8-5(4)3-7/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIUTIQMBNSEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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